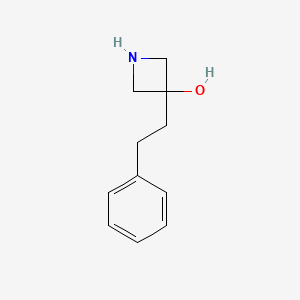
3-Phenethylazetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenethylazetidin-3-ol: is a chemical compound with the molecular formula C11H15NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenethylazetidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenethylamine with an epoxide, such as epichlorohydrin, under basic conditions. The reaction proceeds through the formation of an intermediate aziridine, which undergoes ring expansion to form the azetidine ring.
Reaction Solution Preparation: Mix phenethylamine with epichlorohydrin in the presence of a base such as sodium hydroxide.
Cyclization: Heat the reaction mixture to promote the formation of the aziridine intermediate.
Ring Expansion: Continue heating to induce the ring expansion, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenethylazetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides.
Major Products
Oxidation: Formation of phenethylazetidinone.
Reduction: Formation of phenethylazetidine.
Substitution: Formation of various substituted azetidines depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-Phenethylazetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 3-Phenethylazetidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the azetidine ring can interact with enzymes and receptors, potentially modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Vinylazetidin-3-ol: Similar structure but with a vinyl group instead of a phenethyl group.
3-Benzylazetidin-3-ol: Contains a benzyl group instead of a phenethyl group.
3-Phenylazetidin-3-ol: Has a phenyl group instead of a phenethyl group.
Uniqueness
3-Phenethylazetidin-3-ol is unique due to the presence of the phenethyl group, which can influence its chemical reactivity and biological activity. The phenethyl group provides additional steric and electronic effects, making this compound distinct from its analogs.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
3-(2-phenylethyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c13-11(8-12-9-11)7-6-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 |
InChI-Schlüssel |
AUDJEBAPOSBXBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)(CCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


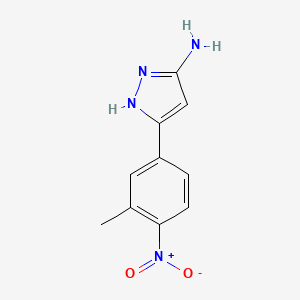
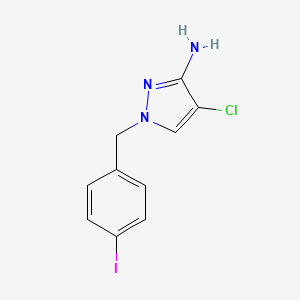
![tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate](/img/structure/B13543957.png)
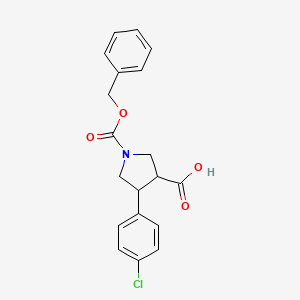
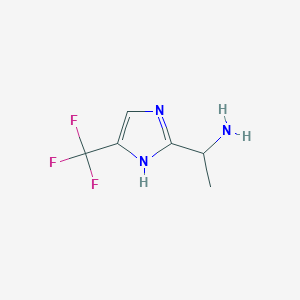
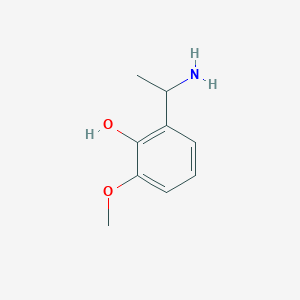
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid](/img/structure/B13543997.png)
![1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B13543998.png)


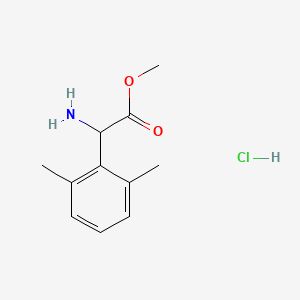
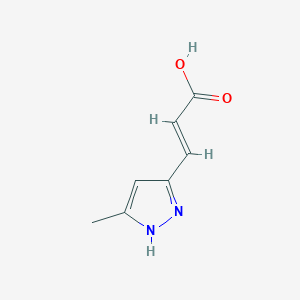
![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
![2-[2-Bromo-5-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13544016.png)
